molecular formula C9H12ClNO B13036343 (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL

Cat. No.: B13036343
M. Wt: 185.65 g/mol
InChI Key: MZZURCGUMUSESO-MUWHJKNJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a chlorophenyl group, and a hydroxyl group attached to a propan-2-ol backbone. Its unique stereochemistry and functional groups make it a valuable molecule for studying various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde and a chiral amine.

    Condensation Reaction: The starting materials undergo a condensation reaction to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve high enantioselectivity during the hydrogenation step.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

(1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involving neurotransmitters or hormones, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1-Amino-1-(3-chlorophenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    1-Amino-1-(3-chlorophenyl)propan-2-OL: A racemic mixture of both enantiomers.

    1-Amino-1-(4-chlorophenyl)propan-2-OL: A structural isomer with the chlorine atom in a different position.

Uniqueness

(1R,2R)-1-Amino-1-(3-chlorophenyl)propan-2-OL is unique due to its specific stereochemistry, which can result in distinct biological activities and chemical reactivity compared to its enantiomers and structural isomers.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(3-chlorophenyl)propan-2-ol

InChI

InChI=1S/C9H12ClNO/c1-6(12)9(11)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3/t6-,9+/m1/s1

InChI Key

MZZURCGUMUSESO-MUWHJKNJSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=CC(=CC=C1)Cl)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)N)O

Origin of Product

United States

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